molecular formula C12H21NO3 B1505921 tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate CAS No. 405087-74-3

tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate

Cat. No.: B1505921
CAS No.: 405087-74-3
M. Wt: 227.3 g/mol
InChI Key: YIKGDITZMFUCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate is a high-value chemical building block designed for advanced research and development in medicinal chemistry. This compound features a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, a standard in multi-step synthetic routes, as the Boc group can be easily removed under mild acidic conditions to reveal the secondary amine for further functionalization . The critical reactive handle is the epoxide (oxirane) ring at the 3-position, which allows for regioselective ring-opening reactions with various nucleophiles, such as amines and alcohols, enabling the facile attachment of diverse pharmacophores. This makes the compound an ideal intermediate for constructing compound libraries for high-throughput screening (HTS) and Structure-Activity Relationship (SAR) studies . In drug discovery, this epoxide-containing piperidine is a key precursor for developing potent bioactive molecules. Piperidine and piperazine derivatives are privileged structures in pharmaceuticals, commonly found in kinase inhibitors, neuropharmaceuticals targeting CNS pathways, and other therapeutic agents . The structure of this compound is particularly suited for creating multifunctional ligands, as the piperidine core can contribute to improved pharmacokinetic properties, including enhanced solubility and metabolic stability . The epoxide moiety can be utilized to link the piperidine core to other heterocyclic systems, such as pyridine or benzimidazole, which are known to enhance binding affinity through hydrogen bonding and other interactions with biological targets . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-4-5-9(7-13)10-8-15-10/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKGDITZMFUCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698724
Record name tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405087-74-3
Record name tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, a compound featuring a piperidine ring and an oxirane moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • CAS Number : 405087-74-3

The compound's structure contributes to its reactivity and potential pharmacological properties, making it a subject of interest in various studies.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The oxirane group may facilitate binding to enzyme active sites, potentially inhibiting their function through mechanisms such as:

  • Hydrogen Bonding : Interaction with amino acid residues in active sites.
  • Hydrophobic Interactions : Stabilization of the binding complex.

Biological Activities

Research indicates that compounds with piperidine structures often exhibit a range of biological activities, including:

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives exhibited better cytotoxicity in FaDu hypopharyngeal tumor cells compared to reference drugs like bleomycin .

Antimicrobial Properties

Piperidine derivatives are also recognized for their antimicrobial activities. Some studies suggest that modifications in the piperidine framework could enhance efficacy against bacterial and fungal strains, although specific data for this compound remains limited.

Neurological Applications

Compounds in this class have been explored for their potential in treating neurological disorders. Their ability to interact with neurotransmitter systems positions them as candidates for further investigation in conditions such as Alzheimer's disease .

Case Studies

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of various piperidine derivatives found that certain structural modifications led to enhanced apoptosis induction in cancer cells. The presence of the oxirane group was noted as a significant factor influencing biological activity .
  • Antimicrobial Testing : In a comparative study of piperidine derivatives, compounds structurally related to this compound demonstrated varying degrees of inhibition against pathogenic fungi, underscoring the importance of structural features in determining activity.

Data Tables

Biological Activity Effect Observed Reference
CytotoxicityInduced apoptosis in FaDu cells
AntimicrobialInhibited growth of fungal strains
Neurological EffectsPotential modulation of neurotransmitter systems

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate
tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with biological targets effectively, making it a valuable component in developing drugs for neurological disorders and other therapeutic areas.

Case Study Example
In a study focusing on the synthesis of compounds targeting chemokine receptors, tert-butyl 3-(oxiran-2-yl)piperidine derivatives were shown to exhibit promising activity against specific receptor subtypes, highlighting their potential in drug development .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that are integral to creating complex natural products and polymers.

Synthetic Pathways
The synthesis of tert-butyl 3-(oxiran-2-yl)piperidine derivatives often involves multi-step reactions that include:

  • Oxidation and reduction processes
  • Nucleophilic substitutions at the oxirane or piperidine moieties

These reactions enable chemists to modify the compound for specific applications, enhancing its utility in synthetic chemistry .

Biological Studies

Investigating Molecular Interactions
In biological research, this compound is employed to study interactions between small molecules and macromolecules such as proteins and nucleic acids. Its ability to bind selectively to certain enzymes makes it a candidate for probing biochemical pathways.

Mechanism of Action
The mechanism involves binding to enzyme active sites, potentially inhibiting their activity through hydrogen bonding and hydrophobic interactions. This property is particularly useful in understanding enzyme kinetics and designing inhibitors .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

Compound Name Substituent Molecular Weight (g/mol) Biological Activity Physical Properties Key Features
This compound Oxiran (epoxide) 227.29 (calculated) Not specified Not provided Reactive epoxide for synthesis
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazolyl 255.30 (calculated) Antidiabetic (IC50 7.12 μM) Not provided Bioisostere for carboxylic acid
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate Pyrimidinyl 235.28 (reported) Not specified Not provided Azetidine ring (4-membered)
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate 2-Hydroxyethyl 229.31 (calculated) Not specified Light yellow liquid, ≥98% assay Hydrophilic hydroxy group
tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Cyanoacetyl 268.32 (calculated) Not specified Not provided Electron-withdrawing cyano group

Detailed Analysis of Analogues

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

This compound replaces the epoxide with a tetrazole ring, a bioisostere for carboxylic acids. The tetrazole enhances metabolic stability and bioavailability, contributing to its antidiabetic activity (IC50 = 7.12 μM) via α-glucosidase inhibition . The nitrogen-rich heterocycle also improves solubility in polar solvents, a critical factor in drug formulation.

tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate

The pyrimidinyl group, a common pharmacophore in kinase inhibitors, suggests utility in medicinal chemistry, though specific activity data are lacking .

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

The hydroxyethyl group enhances hydrophilicity compared to the epoxide, likely improving aqueous solubility. Its physical state (liquid) and high purity (≥98%) make it advantageous for synthetic workflows requiring precise stoichiometry .

tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

The cyanoacetyl group’s electron-withdrawing nature may stabilize adjacent electrophilic centers, facilitating nucleophilic additions.

Preparation Methods

Preparation via N-Boc Aminomethyloxirane Intermediate (General Procedure C)

A representative and scalable method involves the nucleophilic substitution of a tosylate with an N-Boc-protected amine anion, followed by epoxide formation:

  • Reagents and Conditions:

    • N-Boc amine derivative is deprotonated using sodium hydride in dry N,N-dimethylformamide (DMF) at 0 °C.
    • The resulting nucleophile is added to a solution of tosylate at low temperature (5 °C) under nitrogen atmosphere.
    • The reaction mixture is stirred for 24 hours, then quenched with ice and saturated sodium hydrogen carbonate.
    • The product is extracted with diethyl ether, washed with brine, dried, and concentrated.
    • Purification is done by column chromatography.
  • Outcome:
    This method yields N-Boc aminomethyloxiranes, which are structurally related to this compound and can be further elaborated if necessary.

Preparation via Epichlorohydrin and Secondary Amines (General Procedure A)

Another approach uses epichlorohydrin as an epoxide source reacting with secondary amines under mild conditions:

  • Reagents and Conditions:

    • Secondary amine is reacted with epichlorohydrin in DMF with potassium iodide as a catalyst.
    • The mixture is cooled to 0 °C initially, then stirred at 40 °C for 24 hours.
    • After reaction completion, the mixture is quenched with ice and sodium hydrogen carbonate.
    • Extraction with diethyl ether, washing, drying, and concentration follow.
    • The crude product is purified by column chromatography.
  • Outcome:
    This method allows direct installation of the oxirane ring onto the amine, which can be Boc-protected before or after the reaction to yield this compound derivatives.

Superbase-Induced Epoxide Formation (General Procedure D)

A more specialized method involves the use of strong bases and organolithium reagents to generate reactive intermediates for epoxide formation:

  • Reagents and Conditions:

    • tert-Butoxide in tetrahydrofuran (THF) is cooled to −78 °C under nitrogen.
    • Diisopropylamine and butyllithium are added dropwise to form a superbase.
    • Oxirane substrate is added slowly at −78 °C and stirred for 2 hours.
    • The reaction is quenched with water and extracted with diethyl ether.
    • Organic layers are washed, dried, and concentrated.
    • Purification is achieved by column chromatography or preparative HPLC.
  • Outcome:
    This method is useful for stereoselective synthesis of epoxide-containing piperidines, including this compound, allowing control over regio- and stereochemistry.

Reaction Conditions and Yields Summary

Method Key Reagents & Conditions Reaction Time Temperature Purification Method Notes
N-Boc Aminomethyloxirane (C) Sodium hydride, DMF, tosylate, N-Boc amine 24 h 0–5 °C initial, RT Column chromatography Scalable, regioselective
Epichlorohydrin & Secondary Amine (A) Epichlorohydrin, DMF, potassium iodide, secondary amine 24 h 0–40 °C Column chromatography Direct epoxide installation
Superbase-Induced Epoxidation (D) tert-Butoxide, diisopropylamine, butyllithium, THF 2 h −78 °C Column chromatography/HPLC Enables stereoselective transformations

Research Findings and Notes

  • The Boc protecting group is essential to prevent unwanted side reactions on the piperidine nitrogen during epoxide introduction and subsequent transformations.
  • The oxirane ring in this compound is highly reactive and can undergo regioselective nucleophilic ring-opening, which is exploited in downstream synthetic applications.
  • The choice of base, temperature, and reaction time critically affects the regio- and stereoselectivity of the epoxide formation and the overall yield.
  • Purification by column chromatography or preparative HPLC is standard to isolate the pure epoxide product due to the presence of side products and unreacted starting materials.

Q & A

Basic Question: What are the optimal synthetic routes for tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves epoxidation of a precursor piperidine derivative. For example, this compound can be synthesized via oxidation of a vinyl group using peracetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C . Optimization includes:

  • Solvent selection : Dichloromethane or THF for solubility and reaction efficiency.
  • Temperature control : Gradual warming to prevent epoxide ring opening.
  • Catalyst use : Triethylamine to neutralize acidic byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity (>95%) .

Advanced Question: How can computational modeling resolve contradictions in the stereochemical outcomes of epoxidation reactions for this compound?

Methodological Answer:
Conflicting stereochemical results (e.g., cis vs. trans epoxides) can arise from competing reaction pathways. To address this:

  • Perform density functional theory (DFT) calculations to map transition states and predict stereoselectivity .
  • Use molecular docking to assess how steric effects from the tert-butyl group influence epoxide formation .
  • Validate predictions with NMR NOE experiments to confirm spatial arrangements .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify protons on the epoxide ring (δ 3.0–4.0 ppm) and tert-butyl group (δ 1.4 ppm, singlet) .
  • IR Spectroscopy : Confirm the presence of the carbonyl group (C=O stretch at ~1680 cm⁻¹) and epoxide (C-O-C stretch at ~1250 cm⁻¹) .
  • LC-MS : Verify molecular ion peaks ([M+H]+) and monitor purity (>98%) .

Advanced Question: How can researchers address discrepancies in biological activity data between this compound and its analogs?

Methodological Answer:
Contradictions in activity (e.g., enzyme inhibition vs. no effect) may stem from subtle structural differences. Strategies include:

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing oxiran-2-yl with trifluoroacetyl) and test in parallel .
  • Crystallography : Resolve 3D structures of compound-target complexes to identify binding motifs .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., lipophilicity vs. activity) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:
Key precautions from SDS

  • Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under refrigeration (-20°C) to prevent degradation .

Advanced Question: How can researchers mitigate instability of the epoxide group during long-term storage or under acidic/basic conditions?

Methodological Answer:

  • Stabilizers : Add 1–2% triethylamine to neutralize trace acids .
  • Lyophilization : Convert to a stable solid form under inert gas (argon) .
  • pH Monitoring : Store in buffered solutions (pH 6–8) to prevent ring-opening hydrolysis .

Data Contradiction Analysis: How to resolve conflicting reports on the compound’s toxicity?

Methodological Answer:
Discrepancies may arise from varying impurity levels or assay conditions. Solutions:

  • Repurification : Re-test the compound after HPLC purification to exclude impurities .
  • Standardized Assays : Use OECD guidelines (e.g., OECD 423 for acute oral toxicity) for consistency .
  • Metabolite Profiling : Identify degradation products (e.g., diols from epoxide hydrolysis) via LC-MS/MS .

Advanced Question: What strategies improve the compound’s bioavailability in pharmacological studies?

Methodological Answer:

  • Prodrug Design : Modify the ester group (e.g., replace tert-butyl with methyl for faster hydrolysis) .
  • Lipid Nanoparticles : Encapsulate to enhance solubility and cellular uptake .
  • PK/PD Modeling : Predict optimal dosing regimens using in vitro ADME data (e.g., hepatic microsome stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.